molecular formula C6H11NO2 B13875672 N-Carbathoxy-2-methylaziridin

N-Carbathoxy-2-methylaziridin

Cat. No.: B13875672
M. Wt: 129.16 g/mol
InChI Key: DAIKRMBKRGYNCV-UHFFFAOYSA-N
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Description

N-Carbathoxy-2-methylaziridin is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their high strain energy, making them highly reactive and valuable intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbathoxy-2-methylaziridin typically involves the reaction of isopropanolamine with sulfuric acid, followed by esterification and hydrolysis . The process can be summarized as follows:

    Esterification: Isopropanolamine is esterified using sulfuric acid.

    Hydrolysis: The esterified product is then hydrolyzed with a liquid alkaline solution.

    Purification: The resulting compound is purified through distillation under normal and low pressure conditions.

Industrial Production Methods

For large-scale industrial production, the synthesis conditions are optimized to ensure high yield and purity. The use of mild synthesis conditions and simple starting materials makes the process conducive to industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-Carbathoxy-2-methylaziridin undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: This reaction occurs with nucleophiles such as N-, O-, and S-nucleophiles.

    Oxidation and Reduction: These reactions are less common but can be facilitated under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the type of nucleophile used. For example, reactions with S-nucleophiles typically result in the formation of sulfur-containing compounds .

Scientific Research Applications

N-Carbathoxy-2-methylaziridin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Carbathoxy-2-methylaziridin involves its high reactivity due to the strain energy in the three-membered ring. This reactivity allows it to undergo nucleophilic ring-opening reactions, leading to the formation of various products. The compound can alkylate DNA, which is a key factor in its potential antitumor activity . Additionally, it can inhibit tumor-associated cysteine proteases, contributing to its immunomodulating effects .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

ethyl 2-methylaziridine-1-carboxylate

InChI

InChI=1S/C6H11NO2/c1-3-9-6(8)7-4-5(7)2/h5H,3-4H2,1-2H3

InChI Key

DAIKRMBKRGYNCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC1C

Origin of Product

United States

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